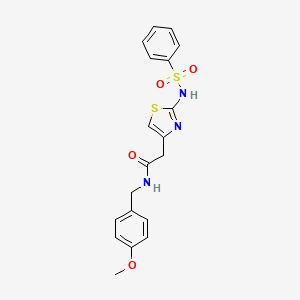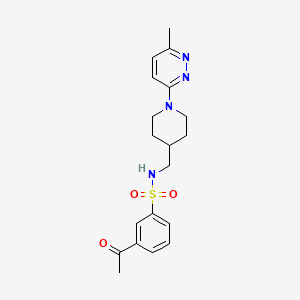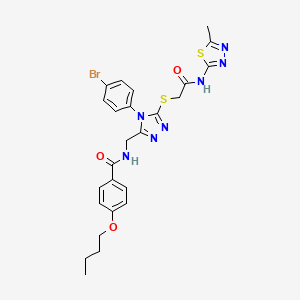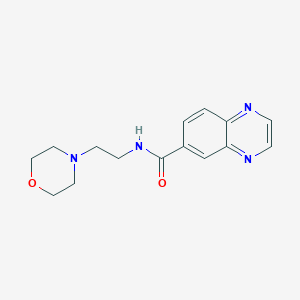
3-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic chemical compound characterized by its unique structure, comprising various functional groups such as chloro, fluorophenyl, triazole, piperidine, and benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 3-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, several synthetic steps are required:
Formation of 1-(3-fluorophenyl)-1H-1,2,3-triazole:
Coupling with Piperidine: : The synthesized triazole compound is then coupled with 4-piperidone under suitable conditions to form the intermediate.
Attachment of the Benzamide Group: : The final step involves the reaction of the intermediate with 3-chlorobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactions, advanced catalytic systems, and efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the piperidine ring or at the benzamide group.
Reduction: : Reduction reactions may target the carbonyl groups or the triazole ring.
Substitution: : The chloro and fluoro groups make this compound a candidate for various nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or thiols; electrophiles like alkyl halides.
Major Products Formed
The major products would depend on the specific reaction type but can include:
Oxidation: : Oxidized forms of piperidine or benzamide.
Reduction: : Reduced triazole or benzamide derivatives.
Substitution: : New compounds with modified chloro or fluoro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for creating more complex molecules, facilitating studies in synthetic methodologies and reaction mechanisms.
Biology
Biologically, it may act as a ligand in biochemical assays, aiding in the identification of molecular interactions and functions.
Medicine
In medicinal chemistry, this compound can be investigated for its potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry
Industrially, it may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which 3-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, where it modulates biological pathways through binding or inhibition, depending on its structural compatibility with the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-chloro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Slight structural variation with potential differences in biological activity.
3-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)morpholin-4-yl)benzamide: : Presence of morpholine instead of piperidine, altering its physicochemical properties.
Uniqueness
There you go—a deep dive into 3-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide. Hope you found it enlightening!
Properties
IUPAC Name |
3-chloro-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5O2/c22-15-4-1-3-14(11-15)20(29)24-17-7-9-27(10-8-17)21(30)19-13-28(26-25-19)18-6-2-5-16(23)12-18/h1-6,11-13,17H,7-10H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTIEURKCPUNCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2938023.png)
![(E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2938024.png)



![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/new.no-structure.jpg)

![N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide](/img/structure/B2938035.png)

![N,N-diethyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2938039.png)
![N-(4-cyanophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2938040.png)



